molecular formula C21H26IN5O4 B047802 N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide CAS No. 117685-73-1

N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide

Cat. No. B047802
M. Wt: 539.4 g/mol
InChI Key: BWJYPABMMFBINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide is a chemical compound that is commonly referred to as Azido-PEG4-biotin. It is a biotin derivative that is used in various biochemical and physiological studies.

Mechanism Of Action

Azido-PEG4-biotin works by covalently binding to proteins through the biotin moiety. The azido group allows for the attachment of various tags or labels, which can be used to study the protein of interest. The PEG4 linker provides flexibility and reduces steric hindrance, allowing for the biotin moiety to bind to its target protein more efficiently.

Biochemical And Physiological Effects

Azido-PEG4-biotin has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is commonly used in biochemical and physiological studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of Azido-PEG4-biotin is its versatility. It can be used to study a wide range of proteins and protein interactions. It is also a non-toxic compound that does not interfere with cellular processes. However, one limitation of Azido-PEG4-biotin is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Azido-PEG4-biotin in scientific research. One direction is the development of new tags or labels that can be attached to the azido group. This will allow for more specific and sensitive detection of proteins. Another direction is the development of new methods for the synthesis of Azido-PEG4-biotin, which can reduce the cost of the compound. Finally, Azido-PEG4-biotin can be used in the development of new biosensors for the detection of various biomolecules.

Synthesis Methods

The synthesis of Azido-PEG4-biotin involves a series of chemical reactions. The first step involves the synthesis of 4-(2-aminoethyl)phenol, which is then reacted with 3,4-dihydroxybenzaldehyde to form 4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]phenol. This compound is then reacted with 1,4-dibromobutane to form 4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl-4-bromophenol. The final step involves the reaction of this compound with sodium azide and sodium iodide to form Azido-PEG4-biotin.

Scientific Research Applications

Azido-PEG4-biotin is commonly used in various scientific research applications. It is used as a probe to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. It is also used in the study of protein trafficking, protein localization, and protein turnover. Azido-PEG4-biotin is also used in the study of enzyme kinetics and in the development of biosensors.

properties

CAS RN

117685-73-1

Product Name

N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide

Molecular Formula

C21H26IN5O4

Molecular Weight

539.4 g/mol

IUPAC Name

N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide

InChI

InChI=1S/C21H26IN5O4/c1-13(25-12-20(30)15-4-6-18(28)19(29)11-15)2-7-21(31)24-9-8-14-3-5-17(26-27-23)16(22)10-14/h3-6,10-11,13,20,25,28-30H,2,7-9,12H2,1H3,(H,24,31)

InChI Key

BWJYPABMMFBINC-UHFFFAOYSA-N

SMILES

CC(CCC(=O)NCCC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(C2=CC(=C(C=C2)O)O)O

Canonical SMILES

CC(CCC(=O)NCCC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(C2=CC(=C(C=C2)O)O)O

synonyms

N-(4-azido-3-iodophenethylamidoisobutyl)norepinephrine
NAIN

Origin of Product

United States

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